Cas no 491-64-5 (isogentisin)

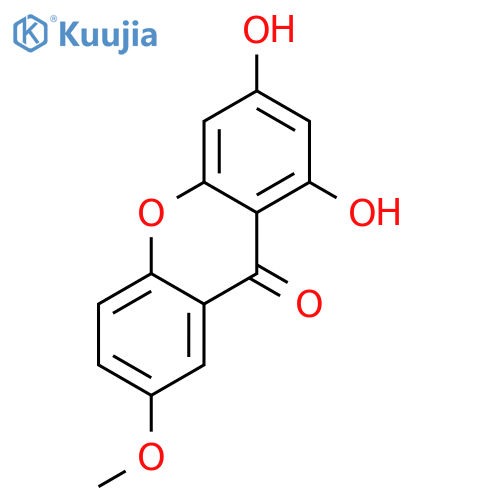

isogentisin structure

商品名:isogentisin

isogentisin 化学的及び物理的性質

名前と識別子

-

- isogentisin

- 1,3-Dihydroxy-7-methoxy-9H-xanthen-9-one

- 1,3-Dihydroxy-7-methoxy-xanthen-9-on

- 1,3-dihydroxy-7-methoxy-xanthen-9-one

- 1,3-Dihydroxy-7-methoxyxanthon

- 1,3-Dihydroxy-7-methoxyxanthon,Isogentisin

- 1,3-dihydroxy-7-methoxyxanthone

- AC1NQYSJ

- BRN 0258402

- CCRIS 3969

- isogentisine

- SureCN6907196

- Xanthen-9-one, 1,3-dihydroxy-7-methoxy-

- DTXSID00197686

- Iso-gentisin

- 9H-Xanthen-9-one, 1,3-dihydroxy-7-methoxy- (9CI)

- HMS3468B12

- FT-0777989

- MFCD00210570

- EN300-302986

- CHEBI:6017

- 1,3-Dihydroxy-7-methoxyxanthen-9-one

- Q27106981

- 1,3-dihydroxy-7-methoxy-xanthone

- 1,3-Dihydroxy--7-methoxyxanthone

- CHEMBL4163822

- BRN0258402

- AKOS004938956

- 491-64-5

- UNII-JPC53Q6QYC

- SCHEMBL6907196

- NS-03958

- 9H-Xanthen-9-one, 1,3-dihydroxy-7-methoxy-

- CS-0067640

- JPC53Q6QYC

- F88002

- BB 0262113

- 1,3-Dihydroxy 7-methoxyxanthone

- STL466246

- DTXCID60120177

- 9H-Xanthen-9-one, 1,3-dihydroxy-7-methoxy-(9CI)

-

- MDL: MFCD00210570

- インチ: InChI=1S/C14H10O5/c1-18-8-2-3-11-9(6-8)14(17)13-10(16)4-7(15)5-12(13)19-11/h2-6,15-16H,1H3

- InChIKey: FVIYCYAHKMJVJK-UHFFFAOYSA-N

- ほほえんだ: COC1=CC2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)O

計算された属性

- せいみつぶんしりょう: 258.0528

- どういたいしつりょう: 258.053

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 358

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 76A^2

- 互変異性体の数: 12

じっけんとくせい

- 密度みつど: 1.48

- ゆうかいてん: Not available

- ふってん: 519.4°C at 760 mmHg

- フラッシュポイント: 205°C

- 屈折率: 1.68

- PSA: 75.99

- LogP: 2.36600

- じょうきあつ: Not available

isogentisin セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

isogentisin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-302986-1.0g |

1,3-dihydroxy-7-methoxy-9H-xanthen-9-one |

491-64-5 | 95.0% | 1.0g |

$842.0 | 2025-03-19 | |

| OTAVAchemicals | 3460095-100MG |

1,3-dihydroxy-7-methoxy-9H-xanthen-9-one |

491-64-5 | 95% | 100MG |

$150 | 2023-07-05 | |

| TRC | I213790-2.5mg |

Isogentisin |

491-64-5 | 2.5mg |

$ 130.00 | 2022-06-04 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL83239-10MG |

Isogentisin |

491-64-5 | 10mg |

¥3356.35 | 2024-12-26 | ||

| Chemenu | CM520944-1g |

1,3-Dihydroxy-7-methoxy-9H-xanthen-9-one |

491-64-5 | 95% | 1g |

$*** | 2023-05-30 | |

| 1PlusChem | 1P00DILG-1g |

isogentisin |

491-64-5 | 95% | 1g |

$249.00 | 2024-05-01 | |

| OTAVAchemicals | 3460095-250MG |

1,3-dihydroxy-7-methoxy-9H-xanthen-9-one |

491-64-5 | 95% | 250MG |

$200 | 2023-07-05 | |

| PhytoLab | 83239-50mg |

Isogentisin |

491-64-5 | ≥ 90.0 % | 50mg |

€639 | 2023-10-25 | |

| TargetMol Chemicals | T32208-25mg |

Isogentisin |

491-64-5 | 25mg |

¥ 7600 | 2024-07-23 | ||

| A2B Chem LLC | AG29828-1g |

1,3-Dihydroxy-7-methoxy-9H-xanthen-9-one |

491-64-5 | 95% | 1g |

$200.00 | 2024-04-19 |

isogentisin 関連文献

-

J. E. Atkinson,P. Gupta,J. R. Lewis Chem. Commun. (London) 1968 1386

-

2. Biogenesis of xanthones in Gentiana luteaPadma Gupta,John R. Lewis J. Chem. Soc. C 1971 629

-

J. E. Atkinson,J. R. Lewis J. Chem. Soc. C 1969 281

-

4. Extractives from Guttiferae. Part XXIII. An unambiguous synthesis of 6-deoxyjacareubin and related 3,3- and 1,1-dimethylallyl and annulated xanthonesH. D. Locksley,A. J. Quillinan,F. Scheinmann J. Chem. Soc. C 1971 3804

-

5. Xanthones. Part IV. A new synthesis of hydroxyxanthones and hydroxybenzophenonesP. K. Grover,G. D. Shah,R. C. Shah J. Chem. Soc. 1955 3982

491-64-5 (isogentisin) 関連製品

- 703-23-1(2-Hydroxy-6-methoxyacetophenone)

- 131-57-7(Oxybenzone)

- 1641-17-4(Mexenone)

- 90-47-1(Xanthone)

- 832-58-6(2',4',6'-Trimethoxyacetophenone)

- 1214-24-0(3,6-Dihydroxy-9H-xanthen-9-one)

- 2040-04-2(2',6'-Dimethoxyacetophenone)

- 1201-38-3(2',5'-Dimethoxyacetophenone)

- 3722-51-8(Sieber Linker)

- 829-20-9(2',4'-Dimethoxyacetophenone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:491-64-5)isogentisin

清らかである:99%

はかる:1g

価格 ($):224

atkchemica

(CAS:491-64-5)isogentisin

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ